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Compound of Interest

Compound Name: Ditetradecyl! adipate

Cat. No.: B15345863

For researchers, scientists, and drug development professionals, the precise identification and
characterization of chemical compounds are paramount. This guide provides a comprehensive
cross-referencing of the spectral data for Ditetradecyl adipate, a common emollient and
plasticizer, with several alternatives. By presenting key spectral data from Nuclear Magnetic
Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry
(MS), this guide facilitates objective comparison and supports informed decision-making in
formulation and development.

Spectral Data Comparison

The following table summarizes the available spectral data for Ditetradecyl adipate and a
selection of alternative emollients and plasticizers. This data has been aggregated from various
chemical databases.
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Molecular 13C NMR Mass Spec
Compound CAS No. FTIR (cm™?)
Formula (®, ppm) (m/z)
Data Data Data
available, available, available,
Ditetradecyl specific specific specific
] 26720-19-4 C34He604 )
adipate peaks not peaks not fragmentation
publicly publicly not publicly
listed[1] listed[1] listed[1]
2980 (C-H), 230 (M+),
. 172.8, 67.3,
Diisopropy! 1735 (C=0), 188, 171,
_ 6938-94-9 C12H2204 33.8, 24.3,
adipate 18 1250, 1180, 129, 101, 87,
' 1110 (C-0O) 43
173.8, 64.1,
2960, 2930,
_ 34.4, 30.8, 314 (M+),
Dibutyl 2860 (C-H),
109-43-3 C18H3404 29.1, 25.0, 259, 203,
sebacate 1740 (C=0),
19.2, 13.7[2] 185, 129, 57
1170 (C-O)
[3]
242 (M+),
3330 (O-H), 224, 210,
62.9, 33.8,
2920, 2850 196, 182,
31.9,29.7,
Cetyl alcohol 36653-82-4 Ci16H340 (C-H), 1465 168, 154,
29.4, 25.7,
(C-H bend), 140, 126,
22.7,14.1
1060 (C-O) 112, 98, 84,
70, 56
3330 (O-H), 270 (M+),
63.1, 33.9,
2920, 2850 252, 224,
Stearyl 31.9, 29.7,
112-92-5 C1sH3s0 (C-H), 1465 196, 168,
alcohol 29.4, 25.8,
(C-H bend), 140, 112, 84,
22.7,14.1
1060 (C-O)[4] 56
Isopropyl 110-27-0 C17H3402 173.2, 67.7, 2925, 2855 270 (M+),
myristate 34.5, 31.9, (C-H), 1738 227, 213,
29.7, 29.5, (C=0), 1170 185, 115, 85,
29.3, 29.1, (C-0) 71,57, 43
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25.0,22.7,
219,141

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide. These
protocols are based on standard operating procedures for the analysis of esters and long-chain
alcohols.

13C Nuclear Magnetic Resonance (NMR) Spectroscopy

¢ Objective: To determine the carbon skeleton of the molecule.
e Instrumentation: A 400 MHz (or higher) NMR spectrometer.
e Sample Preparation:

o Accurately weigh 50-100 mg of the sample.

o Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g.,
CDCls).

o Transfer the solution to a 5 mm NMR tube.

o Data Acquisition:
o Tune and shim the spectrometer for the specific sample and solvent.
o Acquire a proton-decoupled 3C NMR spectrum.

o Typical parameters include a 30° pulse width, a relaxation delay of 2 seconds, and a
sufficient number of scans to achieve an adequate signal-to-noise ratio.

» Data Processing:
o Apply a Fourier transform to the acquired free induction decay (FID).

o Phase the resulting spectrum.
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o Reference the spectrum to the solvent peak (e.g., CDCls at 77.16 ppm).

o Integrate the peaks (note: for 3C NMR, integration is not always quantitative under
standard conditions).

o Identify and list the chemical shifts (d) in parts per million (ppm).

Fourier-Transform Infrared (FTIR) Spectroscopy

o Objective: To identify the functional groups present in the molecule.

 Instrumentation: An FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR)

accessory.
e Sample Preparation:

o Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and
allowing it to dry completely.

o For liquid or waxy solid samples, place a small amount directly onto the center of the ATR
crystal to ensure full coverage of the sampling area.

o Data Acquisition:
o Collect a background spectrum of the clean, empty ATR crystal.
o Acquire the sample spectrum.

o Typical parameters include a spectral range of 4000-400 cm~1, a resolution of 4 cm~1, and
an accumulation of 16-32 scans.

» Data Processing:
o The software automatically subtracts the background spectrum from the sample spectrum.
o Perform baseline correction if necessary.

o ldentify the wavenumbers (cm~1) of the major absorption bands.
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Gas Chromatography-Mass Spectrometry (GC-MS)

o Objective: To determine the molecular weight and fragmentation pattern of the compound.
 Instrumentation: A gas chromatograph coupled to a mass spectrometer.
o Sample Preparation (for high molecular weight esters):

o Dissolve a small amount of the sample (approximately 1 mg/mL) in a volatile organic
solvent (e.g., hexane or ethyl acetate).

o For some applications, derivatization to more volatile forms (e.g., transesterification to fatty
acid methyl esters) may be necessary.

o Data Acquisition:

[¢]

Inject a small volume (e.g., 1 uL) of the prepared sample into the GC.

[e]

The GC separates the components of the sample based on their boiling points and
interactions with the column stationary phase.

[e]

As components elute from the GC column, they enter the mass spectrometer.

o

The mass spectrometer ionizes the molecules (typically using electron ionization) and
separates the resulting ions based on their mass-to-charge ratio (m/z).

» Data Processing:
o The software generates a mass spectrum for each eluting component.
o Identify the molecular ion peak (M+) to determine the molecular weight.

o Analyze the fragmentation pattern to gain structural information.

Workflow for Spectral Data Cross-Referencing

The following diagram illustrates a typical workflow for cross-referencing spectral data of a
chemical compound with existing databases. This process is crucial for compound
identification, purity assessment, and quality control.
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Workflow for spectral data cross-referencing.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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